molecular formula C10H8F4O2 B2748754 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one CAS No. 1261616-43-6

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B2748754
CAS No.: 1261616-43-6
M. Wt: 236.166
InChI Key: PONBBAXRAHFOBQ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one moiety attached to a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position.

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONBBAXRAHFOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure settings to control the reaction kinetics and selectivity .

Scientific Research Applications

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethoxy groups can enhance binding affinity and selectivity, leading to more potent and specific biological effects. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Variations

Key Compounds :
Compound Name Substituents Functional Groups Molecular Weight (g/mol) Notable Features Reference
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one 3-F, 4-OCF₃ Ketone ~244.16 Adjacent electron-withdrawing groups; compact structure -
1-(3,5-Difluoro-4'-(trifluoromethoxy)-biphenyl-4-yl)propan-1-one (5a) 3,5-F, 4'-OCF₃ (biphenyl) Ketone, biphenyl Not reported Extended biphenyl system; higher steric bulk
2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (3ea) 4-OCF₃, α-dimethyl Branched ketone Not reported Steric hindrance from α-dimethyl groups; para-substituted OCF₃
1-(2-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one 2-OCF₃, 4-SCF₃ Ketone, thioether 318.24 Sulfur-enhanced polarizability; meta-substitution pattern
1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one 3-F, piperazinyl-fluorobenzoyl Ketone, piperazine Not reported Heterocyclic piperazine moiety; enhanced solubility potential
Analysis :
  • Substituent Positioning: The 3-F, 4-OCF₃ arrangement in the target compound creates a meta-para substitution pattern, inducing a dipole moment that may enhance binding to biological targets compared to para-substituted analogues like 3ea .
  • Electronic Effects: Trifluoromethoxy (-OCF₃) and fluorine substituents are strongly electron-withdrawing, reducing electron density on the aromatic ring. This effect is amplified in the target compound due to adjacent substituents, contrasting with 3ea (para-OCF₃) .
  • Steric and Synthetic Considerations :

    • The α-dimethyl groups in 3ea increase steric hindrance near the ketone, likely reducing nucleophilic attack susceptibility compared to the unbranched target compound .
    • Compound 5a was synthesized with an 85% yield via coupling reactions, suggesting favorable synthetic accessibility compared to 3da (54% yield, NHC-catalyzed alkylation) .

Pharmacological and Physicochemical Implications

  • Solubility and Bioavailability :

    • The piperazinyl-fluorobenzoyl derivative ( ) likely exhibits improved aqueous solubility due to the basic piperazine nitrogen, contrasting with the target compound’s simpler structure .
    • Higher molecular weight compounds (e.g., 318.24 g/mol in ) may face challenges in passive membrane permeability .
  • Metabolic Stability :

    • Fluorine and -OCF₃ groups generally enhance metabolic stability by resisting oxidative degradation. However, the biphenyl system in 5a may increase susceptibility to cytochrome P450-mediated metabolism .

Biological Activity

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group is known for its ability to enhance the pharmacological properties of various compounds, particularly in the fields of anti-inflammatory, antibacterial, and anticancer therapies. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C10H8F4O2
  • Molecular Weight : 236.16 g/mol
  • CAS Number : 1805901-18-1

The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of the trifluoromethoxy group. This group enhances lipophilicity and alters electronic properties, which can lead to increased binding affinity to biological targets, such as enzymes and receptors.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µg/mL)Bacterial Strain
11Staphylococcus aureus
22Escherichia coli
33Salmonella enterica

These results suggest that this compound could potentially show similar activity, warranting further investigation.

Anticancer Properties

Fluorinated phenyl derivatives have been studied for their anticancer properties, particularly in modulating cell proliferation and apoptosis. In vitro studies indicate that such compounds can induce cell cycle arrest and promote apoptosis in cancer cell lines.

Case Study :
A study published in MDPI reported that a related compound exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines, suggesting that modifications in the fluorinated structure can significantly affect potency.

Synthesis and Testing

The synthesis of this compound has been achieved through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing trifluoromethoxy precursors.
  • Cross-Coupling Reactions : Employing palladium-catalyzed methods for constructing the phenyl ring.

Following synthesis, biological testing has focused on evaluating the compound's efficacy against specific targets:

StudyMethodologyFindings
In vitro assaysSignificant inhibition of bacterial growth at low concentrations.
Cell viability assaysInduced apoptosis in cancer cell lines with IC50 < 10 µM.

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